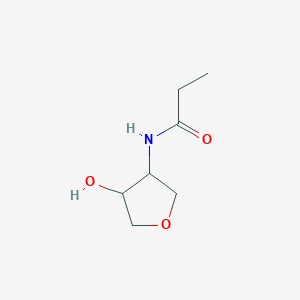
3,3-Dimethylbutane-1-sulfinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylbutane-1-sulfinyl chloride is a versatile chemical compound used extensively in scientific research. It is known for its diverse applications ranging from organic synthesis to pharmaceutical development, making it an indispensable tool for researchers exploring new frontiers in chemistry and medicine.
Preparation Methods
The preparation of 3,3-Dimethylbutane-1-sulfinyl chloride typically involves the chlorination of 3,3-dimethylbutane-1-sulfinic acid. This reaction is usually carried out using thionyl chloride (SOCl₂) as the chlorinating agent under controlled conditions to ensure high yield and purity. The reaction is as follows:
3,3-Dimethylbutane-1-sulfinic acid+SOCl2→3,3-Dimethylbutane-1-sulfinyl chloride+SO2+HCl
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
3,3-Dimethylbutane-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfinamides, sulfinates, and sulfinyl derivatives.
Oxidation Reactions: It can be oxidized to 3,3-dimethylbutane-1-sulfonyl chloride using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction Reactions: It can be reduced to 3,3-dimethylbutane-1-sulfinic acid using reducing agents like lithium aluminum hydride (LiAlH₄).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,3-Dimethylbutane-1-sulfinyl chloride is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Development: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfinamide-based drugs.
Material Science: It is used in the preparation of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Research: It is used in the study of enzyme mechanisms and protein modifications, particularly in the formation of sulfinylated proteins
Mechanism of Action
The mechanism of action of 3,3-Dimethylbutane-1-sulfinyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfinyl chloride group, which is highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
3,3-Dimethylbutane-1-sulfinyl chloride can be compared with other similar compounds such as:
3,3-Dimethylbutane-1-sulfonyl chloride: This compound is similar in structure but has a sulfonyl chloride group instead of a sulfinyl chloride group. It is used in similar applications but has different reactivity and properties.
3,3-Dimethylbutane-1-sulfinic acid: This compound is the precursor to this compound and has different reactivity due to the presence of the sulfinic acid group.
3,3-Dimethylbutane-1-sulfonic acid: This compound is similar to 3,3-Dimethylbutane-1-sulfinic acid but has a sulfonic acid group, making it more acidic and reactive in different types of reactions
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C6H13ClOS |
|---|---|
Molecular Weight |
168.69 g/mol |
IUPAC Name |
3,3-dimethylbutane-1-sulfinyl chloride |
InChI |
InChI=1S/C6H13ClOS/c1-6(2,3)4-5-9(7)8/h4-5H2,1-3H3 |
InChI Key |
VUWSXAFSJMQTHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCS(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13158737.png)
![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13158743.png)

![6-(2,5-Dihydro-1H-pyrrol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13158763.png)
amine](/img/structure/B13158784.png)





![3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine](/img/structure/B13158819.png)
![5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidine-2-thiol](/img/structure/B13158826.png)


